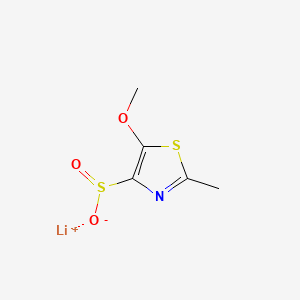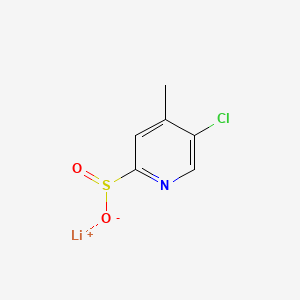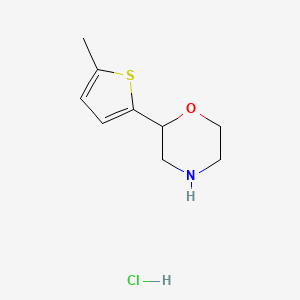
2-(5-methylthiophen-2-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methylthiophen-2-yl)morpholine hydrochloride (2-MTH) is a small molecule compound, which has been studied for its potential applications in the scientific research fields. This compound is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. It is a white solid, with a molecular weight of 199.6g/mol and a melting point of 111°C. 2-MTH has been studied for its potential use as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Mécanisme D'action
2-(5-methylthiophen-2-yl)morpholine hydrochloride is an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in inflammation and other physiological processes. By inhibiting the activity of COX-2, 2-(5-methylthiophen-2-yl)morpholine hydrochloride can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a therapeutic agent for certain diseases. In particular, it has been studied for its potential use as an anti-inflammatory agent. In addition, 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, 2-(5-methylthiophen-2-yl)morpholine hydrochloride can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its relative ease of synthesis and its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The limitations of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
The potential future directions for the use of 2-(5-methylthiophen-2-yl)morpholine hydrochloride include further research into its use as an anti-inflammatory agent and its potential use as a therapeutic agent for certain diseases. In addition, further research into the mechanism of action of 2-(5-methylthiophen-2-yl)morpholine hydrochloride and its potential use as an inhibitor of other enzymes could be explored. Furthermore, further research into the synthesis of 2-(5-methylthiophen-2-yl)morpholine hydrochloride and the optimization of its synthesis conditions could be conducted. Finally, further research into the potential toxicity of 2-(5-methylthiophen-2-yl)morpholine hydrochloride could be conducted.
Méthodes De Synthèse
2-(5-methylthiophen-2-yl)morpholine hydrochloride is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration and recrystallization. The synthesis of 2-(5-methylthiophen-2-yl)morpholine hydrochloride is relatively simple and can be accomplished in a few steps.
Applications De Recherche Scientifique
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a research tool in the fields of biochemistry and physiology. Due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a therapeutic agent for certain diseases. In addition, 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-7-2-3-9(12-7)8-6-10-4-5-11-8;/h2-3,8,10H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZKJLZZXWDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)morpholine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)
![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
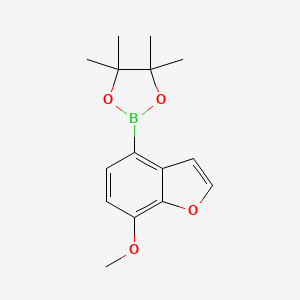
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
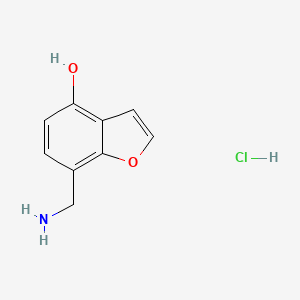
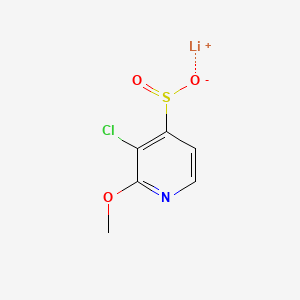
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
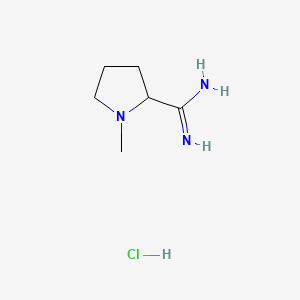
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
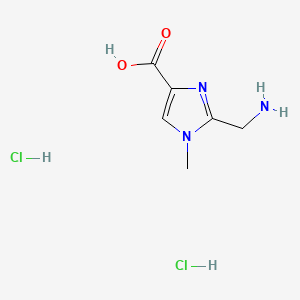
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)
